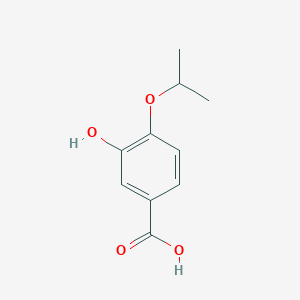
9-Bromononanal
Descripción general
Descripción
9-Bromononanal is an organic compound with the molecular formula C9H17BrO .
Synthesis Analysis
A paper published in Organic & Biomolecular Chemistry discusses the synthesis of fluorinated triazole-containing sphingosine analogues from this compound via the Wittig reaction .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 277.8±0.0 °C at 760 mmHg, and a flash point of 113.5±9.5 °C . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Medicinal Compounds
9-Bromononanal is used as an intermediary in the synthesis of various medicinal compounds. For example, its derivative, 1-bromo-9[(4,4,5,5,5-pentafluoropentyl)thio]-Nonane, has been identified as a key intermediate in the synthesis of Fulvestrant, an estrogen receptor antagonist used in the treatment of breast cancer (Shi, 2009).
Pheromone Synthesis
This compound has applications in synthesizing pheromones. The synthesis of the sex pheromone of the tea tortrix, a significant pest affecting tea cultivation, involved the use of 1-bromononane (You, 2000).
Chemotherapy Research
9-Bromonoscapine, a derivative of this compound, has been studied for its cytotoxic efficacy against malignant melanoma cells. This compound was found to induce apoptosis and cell cycle arrest in these cancer cells, suggesting potential for chemotherapy applications (Pantazis, Early, Mendoza, Dejesus, & Giovanella, 1994).
Nanostructured Lipid Particles for Cancer Treatment
9-Bromonoscapine has been formulated into nanostructured lipid particles to enhance its solubility and therapeutic efficacy, particularly for lung cancer treatment. This formulation improved drug delivery and internalization in lung cancer cells (Jyoti, Kaur, Pandey, Jain, Chandra, & Madan, 2015).
Pharmacological Properties
Noscapine, a derivative of this compound, has been extensively studied for its varied therapeutic applications and minimal side effects. It is especially noted for its anticancer potential and use as a cough suppressant (Rida, LiVecche, Ogden, Zhou, & Aneja, 2015).
Palladium Detection
This compound has been utilized in the development of fluorescent probes for the detection of trace palladium, an important aspect in environmental monitoring and industrial processes (Jun, Xiaomei, Chen, Feng, & Feng, 2016).
Propiedades
IUPAC Name |
9-bromononanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZJFSSXTWXAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-Methyl-1-oxa-4-azaspiro[4.4]nonane-4-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B3093334.png)
![1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B3093349.png)

![7-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3093360.png)
![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B3093367.png)






![(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B3093406.png)

